Butadiene monoxide

Catalog No.
S588089
CAS No.
930-22-3
M.F
C4H6O
M. Wt
70.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butadiene monoxide

CAS Number

930-22-3

Product Name

Butadiene monoxide

IUPAC Name

2-ethenyloxirane

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2

InChI Key

GXBYFVGCMPJVJX-UHFFFAOYSA-N

SMILES

C=CC1CO1

Solubility

10 to 50 mg/mL at 70° F (NTP, 1992)
Soluble in ethanol, ethyl ether, benzene, and organic solvents

Synonyms

1,2-EB, 1,2-epoxybutene, 1,2-epoxybutene-3, 3,4-epoxy-1-butene, butadiene monoepoxide, butadiene monoxide, butadiene oxide, butadienemonoepoxide, homopolymer of 3,4-epoxy-1-butene, oxirane, ethenyl-, vinyl oxirane

Canonical SMILES

C=CC1CO1

Organic Synthesis:

  • Butadiene monoxide serves as a valuable building block for the synthesis of complex organic molecules. Its reactive nature allows it to participate in various chemical reactions, including cycloadditions: and Diels-Alder reactions: .
  • Researchers utilize butadiene monoxide to synthesize various natural products, such as the alkaloids (-)-bulgecinine and (+)-broussonetine G [].

Toxicology Research:

  • Butadiene monoxide is a primary metabolite of butadiene, a widely used industrial chemical. Inhalation exposure to butadiene is a potential health concern, and butadiene monoxide is considered a key player in its toxicity [].
  • Studying butadiene monoxide's interactions with biological molecules helps researchers understand the mechanisms of butadiene-induced toxicity and develop strategies for mitigating its harmful effects [, ].

Environmental Science:

  • Butadiene monoxide is present in trace amounts in the atmosphere, formed through the degradation of butadiene in the presence of sunlight.
  • Researchers study the atmospheric fate and behavior of butadiene monoxide to understand its contribution to air quality and potential environmental impacts [].

Butadiene monoxide is a clear, light yellow liquid []. It's a small molecule with the chemical formula C₄H₆O. While its natural occurrence is not well documented, it is synthesized in labs for various research purposes []. One specific application is as a starting material for the synthesis of complex natural products like (-)-bulgecinine and (+)-broussonetine G, which are found in some plants and have potential biological activities [].


Molecular Structure Analysis

Butadiene monoxide possesses a unique structure containing both a carbon-carbon double bond and a three-membered epoxide ring. The epoxide ring consists of one oxygen atom bound to two carbon atoms. This structure makes the molecule highly reactive, particularly towards ring-opening reactions [].


Chemical Reactions Analysis

Synthesis

Butadiene monoxide can be synthesized through various methods. One common approach involves the reaction of 1,3-butadiene with peracetic acid [].

C₄H₆ + CH₃COOOOH → C₄H₆O + CH₃COOH(Butadiene) (Peracetic acid) (Butadiene monoxide) (Acetic acid)

Reactions

Due to its reactive epoxide ring, butadiene monoxide can undergo various ring-opening reactions with nucleophiles (electron-donating species). For example, it can react with water to form 1,4-butanediol [].

C₄H₆O + H₂O →  C₄H₁₀O₂(Butadiene monoxide) (Water) (1,4-Butanediol)

Physical And Chemical Properties Analysis

  • Melting point: No data currently available
  • Boiling point: Around 70 °C []
  • Solubility: Soluble in water and most organic solvents []
  • Stability: Highly flammable and may decompose upon heating [].
  • Other properties: Data on properties like density, viscosity, and refractive index are scarce in scientific literature.

Physical Description

1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992)

Color/Form

Liquid

XLogP3

0.5

Boiling Point

149 to 151 °F at 760 mm Hg (NTP, 1992)
68.0 °C
68 °C

Flash Point

-50 °F (NTP, 1992)
BELOW -50 °C (BELOW -58 °F) (CLOSED CUP)

Vapor Density

2.41 (NTP, 1992) (Relative to Air)
2.4 (AIR= 1)

Density

0.87 (NTP, 1992)
0.9006 g/cu cm @ 25 °C

Melting Point

-211 °F (NTP, 1992)
-135.0 °C
-135 deg

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Mutagens

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

May contain up to 3% methylene chloride.

Other CAS

930-22-3
62249-80-3

Wikipedia

3,4-epoxy-1-butene

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

General Manufacturing Information

Oxirane, 2-ethenyl-: ACTIVE

Analytic Laboratory Methods

1,2-EPOXYBUTENE-3 PREPARED FROM RAT LIVER MICROSOMES WAS ANALYZED BY ELECTRON-CAPTURE GAS-LIQUID CHROMATOGRAPHY AFTER ITS DERIVATIZATION WITH PENTAFLUOROPHENLYHYDRAZINE.

Interactions

CHLORINATED ETHYLENES ARE METABOLIZED TO REACTIVE EPOXIDIC INTERMEDIATES. EPOXIDES ARE DETOXIFIED IN VIVO BY REACTION WITH GLUTATHIONE (GSH) OR BY ENZYMATIC HYDRATION WHICH CAN BE INHIBITED BY COMPETITIVE EPOXIDIC SUBSTRATES. CONTRIBUTION OF THESE 2 PATHWAYS TO DETOXIFICATION OF METABOLITES OF 1,1-DICHLOROETHYLENE (1,1-DCE) WAS STUDIED IN VIVO IN FASTED MALE RATS. PRETREATMENT WITH BUTADIENE MONOXIDE CAUSED VIRTUALLY TOTAL DEPLETION OF HEPATIC-GSH FOR OVER 2 HR, THEREFORE, DECREASING THE 2 HR LC50 OF 1,1-DCE. AS MEASURED BY GAS UPTAKE PROCEDURES, IT INHIBITED THE RATE OF 1,1-DCE METABOLISM.

Dates

Modify: 2023-08-15

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